molecular formula C12H18O9Si2 B12679354 1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate CAS No. 84682-37-1

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate

Cat. No.: B12679354
CAS No.: 84682-37-1
M. Wt: 362.44 g/mol
InChI Key: BDESLAZHTITSBH-UHFFFAOYSA-N
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Description

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is an organosilicon compound with the chemical formula C12H18O9Si2. It is a colorless liquid known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes two vinyl groups attached to a disiloxane backbone, making it a valuable intermediate in organic synthesis and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate can be synthesized through the hydrolysis of vinyldimethylmethoxysilane, followed by acetylation. The reaction typically involves the use of a catalyst such as Karstedt’s catalyst to facilitate the addition of vinyl groups to the disiloxane structure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrolysis and acetylation processes. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylgermane, trichlorogermane, and various catalysts such as Karstedt’s catalyst. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various organosilicon compounds with modified functional groups, which can be used in further chemical synthesis or as intermediates in the production of polymers and other materials .

Scientific Research Applications

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in organometallic chemistry and as a catalyst in various reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of silicone-based materials, coatings, and adhesives

Mechanism of Action

The mechanism of action of 1,3-divinyldisiloxane-1,1,3,3-tetrayl tetraacetate involves its ability to form stable complexes with various metal ions and participate in catalytic cycles. The vinyl groups allow for versatile chemical modifications, enabling the compound to interact with different molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Divinyldisiloxane-1,1,3,3-tetrayl tetraacetate is unique due to its tetraacetate functional groups, which provide additional reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring precise control over chemical modifications .

Properties

CAS No.

84682-37-1

Molecular Formula

C12H18O9Si2

Molecular Weight

362.44 g/mol

IUPAC Name

2-[[bis(carboxymethyl)-ethenylsilyl]oxy-(carboxymethyl)-ethenylsilyl]acetic acid

InChI

InChI=1S/C12H18O9Si2/c1-3-22(5-9(13)14,6-10(15)16)21-23(4-2,7-11(17)18)8-12(19)20/h3-4H,1-2,5-8H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

BDESLAZHTITSBH-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](CC(=O)O)(CC(=O)O)O[Si](CC(=O)O)(CC(=O)O)C=C

Origin of Product

United States

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